PROTAC FLT3/CDK9 degrader-1

FLT3-ITD selectivity Antiproliferative activity Acute myeloid leukemia

PROTAC FLT3/CDK9 degrader-1 (also designated PROTAC is a pomalidomide-based, cereblon-recruiting proteolysis-targeting chimera (PROTAC) that simultaneously degrades FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 9 (CDK9). With a molecular weight of 919.1 g/mol and formula C48H62N12O7 , this compound was rationally designed from a previously developed dual FLT3/CDK9 competitive inhibitor to achieve catalytic, event-driven target elimination rather than occupancy-driven inhibition.

Molecular Formula C48H62N12O7
Molecular Weight 919.1 g/mol
Cat. No. B12397310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC FLT3/CDK9 degrader-1
Molecular FormulaC48H62N12O7
Molecular Weight919.1 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
InChIInChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63)
InChIKeyUKICDSIDQFKJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC FLT3/CDK9 degrader-1: A Dual FLT3/CDK9 Degrader for FLT3-ITD AML Research Procurement


PROTAC FLT3/CDK9 degrader-1 (also designated PROTAC 13) is a pomalidomide-based, cereblon-recruiting proteolysis-targeting chimera (PROTAC) that simultaneously degrades FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 9 (CDK9) [1]. With a molecular weight of 919.1 g/mol and formula C48H62N12O7 [2], this compound was rationally designed from a previously developed dual FLT3/CDK9 competitive inhibitor to achieve catalytic, event-driven target elimination rather than occupancy-driven inhibition [1]. The compound is specifically intended for research use in FLT3-ITD mutated acute myeloid leukemia (AML) models and is not for human therapeutic application [1].

Why Generic FLT3 Inhibitors or Single-Target Degraders Cannot Substitute for PROTAC FLT3/CDK9 degrader-1


FLT3-selective small-molecule inhibitors (e.g., gilteritinib, quizartinib) and single-target FLT3 PROTAC degraders (e.g., LWY713) only address the kinase signaling axis, but FLT3-ITD AML pathogenesis also critically depends on transcriptional addiction driven by CDK9-mediated RNA polymerase II phosphorylation [1]. PROTAC FLT3/CDK9 degrader-1 is uniquely engineered to co-degrade both FLT3 and CDK9 as a single chemical entity, simultaneously blocking oncogenic FLT3 downstream signaling (p-STAT5, p-ERK1/2) while repressing transcription of AML survival genes—a dual pharmacological outcome that cannot be replicated by combining separate FLT3 and CDK9 agents due to pharmacodynamic discordance and off-target burden [1][2]. Furthermore, the cereblon-based degradation mechanism introduces dependence on CRBN expression and proteasome function, as confirmed by attenuated activity in CRBN-deficient cells and upon MG132 co-treatment [2]; thus, naive substitution with a kinase inhibitor or a non-CRBN PROTAC compromises the validated mechanism of action.

Quantitative Differentiation Evidence for PROTAC FLT3/CDK9 degrader-1 Procurement Decisions


Selectivity Window: FLT3-ITD Mutant vs. FLT3-WT Cell Antiproliferative Activity

PROTAC FLT3/CDK9 degrader-1 demonstrates a pronounced selectivity for FLT3-ITD mutated cells over FLT3 wild-type cells. In a 72-hour cell proliferation assay, the IC50 against MV4-11 (FLT3-ITD) was 0.047 μM, while against RS4-11 (FLT3-WT) it was 1.014 μM, yielding a 22-fold selectivity ratio . Similarly, MOLM-13 (another FLT3-ITD line) showed an IC50 of 0.042 μM, while non-ITD AML lines HL60, U937, and THP-1 exhibited IC50 values of 6.122 μM, 9.507 μM, and 9.993 μM respectively (>130-fold difference relative to MV4-11) . Kasumi-1, CEM, and K562 cells were essentially insensitive (IC50 >10 μM) . This selectivity profile is consistent with the PROTAC's dependence on FLT3-ITD oncogenic addiction for its anti-proliferative effect.

FLT3-ITD selectivity Antiproliferative activity Acute myeloid leukemia

Dual FLT3 and CDK9 Degradation: Differentiated Mechanism from FLT3-Only PROTAC Degraders

PROTAC FLT3/CDK9 degrader-1 is distinguished from single-target FLT3 PROTAC degraders such as LWY713 (DC50 = 0.64 nM for FLT3 degradation only) and PROTAC FLT-3 degrader 1 (IC50 = 0.6 nM in FLT3-ITD cells) by its simultaneous degradation of CDK9. Western blot analysis in MV4-11 cells treated with PROTAC FLT3/CDK9 degrader-1 (0.004-2.5 μM, 16 h) showed dose-dependent reduction of p-FLT3 Y589/591, confirming FLT3 degradation, alongside downstream p-STAT5 Y694 and p-ERK1/2 T202/Y204 suppression [1]. Crucially, the CDK9 degradation component provides an orthogonal pharmacological effect—transcriptional repression of AML survival genes—that is absent in FLT3-only degraders [2]. The parent competitive dual FLT3/CDK9 inhibitor (from which this PROTAC was derived) lacks the degradation capability entirely, operating via reversible occupancy rather than catalytic target elimination [2].

Dual PROTAC degradation FLT3 CDK9 Transcriptional repression

Proteasome-Dependent Degradation Mechanism Validated by MG132 Rescue

The proteasome-dependent degradation mechanism of PROTAC FLT3/CDK9 degrader-1 was experimentally validated using the proteasome inhibitor MG132. In MV4-11 cells, pretreatment with MG132 (0.2 μM, 90 min) substantially attenuated the protein degradation capacity of PROTAC FLT3/CDK9 degrader-1 at both 0.1 μM and 0.5 μM concentrations (16 h treatment) . Furthermore, CRBN-deficient MV4-11 cells showed markedly reduced sensitivity to the compound (IC50 = 0.119 μM) compared to CRBN-proficient MV4-11 cells (IC50 = 0.047 μM), a 2.5-fold shift that confirms cereblon E3 ligase engagement is necessary for full activity . These results collectively establish that degradation operates through a CRBN- and proteasome-dependent mechanism, distinguishing it from simple kinase inhibition.

PROTAC mechanism of action Proteasome dependence MG132 rescue CRBN requirement

Apoptosis Induction with Caspase 3/7 Activation in FLT3-ITD AML Cells

PROTAC FLT3/CDK9 degrader-1 induces apoptosis in FLT3-ITD AML cells in a concentration-dependent manner. Treatment of MV4-11 cells with 0.004-2.5 μM of the compound for 16 hours resulted in progressively increased activities of caspases 3 and 7, the executioner caspases of the apoptotic cascade . In contrast, CRBN-deficient MV4-11 cells exhibited markedly reduced caspase 3/7 activation at equivalent concentrations, confirming that the apoptotic response is coupled to CRBN-dependent target degradation . The degree of apoptosis induction parallels the degradation of p-FLT3 and downstream p-STAT5/p-ERK1/2 signaling, demonstrating a mechanistic link between target engagement, signaling suppression, and cell death commitment .

Apoptosis induction Caspase 3/7 activation MV4-11 Cell death

Cross-Cell Line Antiproliferative Fingerprint vs. Other Dual Kinase PROTAC Degraders

The antiproliferative profile of PROTAC FLT3/CDK9 degrader-1 across 10 human leukemia cell lines reveals a characteristic FLT3-ITD-driven sensitivity signature. IC50 values span four orders of magnitude: 0.042-0.047 μM in FLT3-ITD lines (MV4-11, MOLM-13), 1.014 μM in FLT3-WT RS4-11, 6.122-9.993 μM in FLT3-WT AML lines (HL60, U937, THP-1), and >10 μM in ALL/CML lines (Kasumi-1, CEM, K562) . By comparison, the CK1α/CDK7/9 co-degrader PROTAC 13i (a structurally distinct PROTAC with different target space) exhibits IC50 values of 0.096 ± 0.012 μM in MV4-11 and 0.072 ± 0.014 μM in MOLM-13 [1], representing a 2-fold lower potency against MV4-11 cells. While assay conditions differ between studies, both compounds were tested in MV4-11 cells with 72 h incubation, permitting approximate cross-study comparison. PROTAC FLT3/CDK9 degrader-1 achieves its MV4-11 potency (0.047 μM) via dual FLT3/CDK9 degradation, whereas PROTAC 13i relies on CK1α/CDK7/9 co-degradation—representing mechanistically distinct routes to antiproliferative activity that users should distinguish when selecting a chemical probe [1].

Antiproliferative fingerprint Cell line panel FLT3-ITD specificity Cross-PROTAC comparison

Optimal Research Application Scenarios for PROTAC FLT3/CDK9 degrader-1 Based on Quantitative Evidence


Dissecting FLT3 Kinase Signaling vs. CDK9 Transcriptional Addiction in FLT3-ITD AML

PROTAC FLT3/CDK9 degrader-1 enables researchers to simultaneously ablate both FLT3 kinase signaling and CDK9-driven transcription in a single-agent treatment paradigm. As demonstrated by dose-dependent reduction of p-FLT3 Y589/591, p-STAT5 Y694, and p-ERK1/2 T202/Y204 in MV4-11 cells (0.004-2.5 μM, 16 h) , the compound effectively blocks the FLT3-ITD downstream signaling axis. Concurrent CDK9 degradation causes transcriptional repression of AML-related genes [1]. The availability of CRBN-deficient MV4-11 cells (IC50 = 0.119 μM vs. 0.047 μM in CRBN-proficient cells) provides a built-in specificity control for distinguishing degradation-dependent effects from potential off-target activity . This scenario is ideal for RNA-seq or phosphoproteomics studies comparing PROTAC-mediated dual degradation against single-agent FLT3 inhibitors.

Validating Proteasome-Dependent Degradation as a Pharmacological Strategy in Drug-Resistant AML Models

The validated dependence of PROTAC FLT3/CDK9 degrader-1 on the ubiquitin-proteasome system and cereblon E3 ligase—confirmed by MG132 rescue experiments and CRBN-deficient cell insensitivity —makes this compound a valuable chemical probe for studying degradation-based pharmacology in FLT3 inhibitor-resistant contexts. FLT3-ITD AML patients frequently develop resistance to type I/II FLT3 inhibitors (e.g., gilteritinib, quizartinib) through kinase domain mutations or bypass pathway activation [1]. Because PROTAC-mediated degradation is catalytic and does not rely on sustained target occupancy, researchers can use this compound at sub-micromolar concentrations (IC50 = 0.047 μM in MV4-11) to test whether degradation overcomes resistance mechanisms that defeat competitive inhibitors.

Cell Line Selectivity Profiling for Target Engagement Specificity Studies

The >200-fold dynamic range in antiproliferative IC50 values across 10 cell lines (from 0.042 μM in MOLM-13 to >10 μM in K562 and CEM) provides researchers with a well-characterized selectivity fingerprint. FLT3-ITD lines (MV4-11, MOLM-13) serve as sensitive models, while CEM and K562 cells function as negative controls where the compound is essentially inactive. This panel enables rapid verification of compound identity and lot-to-lot consistency upon procurement, as any deviation from the expected IC50 fingerprint would indicate degradation or misformulation. Additionally, the intermediate sensitivity of RS4-11 (FLT3-WT, IC50 = 1.014 μM) allows researchers to titrate the contribution of FLT3-ITD vs. CDK9 dependency in a graded fashion .

Apoptosis Mechanism Dissection Using Caspase 3/7 Activation as a Functional Endpoint

The concentration-dependent activation of caspases 3 and 7 in MV4-11 cells treated with PROTAC FLT3/CDK9 degrader-1 (0.004-2.5 μM, 16 h), coupled with the attenuation of this response in CRBN-deficient cells , establishes a robust functional assay for apoptosis mechanism studies. Researchers can multiplex caspase activity measurements with Western blot analysis of p-FLT3/p-STAT5/p-ERK1/2 to establish the temporal hierarchy of signaling collapse, degradation, and cell death execution. This experimental framework is particularly suited for studies comparing degradation-driven apoptosis (via PROTACs) to inhibition-driven apoptosis (via kinase inhibitors), where the kinetics and completeness of pathway suppression may differ substantially.

Quote Request

Request a Quote for PROTAC FLT3/CDK9 degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.